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molecular formula C13H11BrO5 B8380571 ethyl 8-bromo-6-methoxy-4-oxo-4H-chromene-2-carboxylate

ethyl 8-bromo-6-methoxy-4-oxo-4H-chromene-2-carboxylate

Cat. No. B8380571
M. Wt: 327.13 g/mol
InChI Key: RCVPYVWCNLJBMO-UHFFFAOYSA-N
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Patent
US07285662B2

Procedure details

Sulfuric acid (50 ml) was added to (2Z)-2-(2-bromo-4-methoxyphenoxy)-2-butenedioic acid (24.3 g, 86.6 mmol; as prepared in Reference Example 2b above). After heating the mixture with a heat gun for 5-10 min a clear deep brown solution was obtained. This solution was slowly added to refluxing absolute ethanol (250 ml). After the addition the reaction was refluxed for 30 min then allowed to cool. Crystals started to form after 20 min and the reaction was put in the refrigerator overnight. The solid was filtered, washed with cold ethanol/water 9:1 and dried to give ethyl 8-bromo-6-methoxy-4-oxo-4H-chromene-2-carboxylate as an off-white solid (12.3 g, 50% yield, mp 159-161° C.).
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
24.3 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
S(=O)(=O)(O)O.[Br:6][C:7]1[CH:21]=[C:20]([O:22][CH3:23])[CH:19]=[CH:18][C:8]=1[O:9]/[C:10](=[CH:14]\[C:15]([OH:17])=O)/[C:11]([OH:13])=[O:12].[CH2:24](O)[CH3:25]>>[Br:6][C:7]1[CH:21]=[C:20]([O:22][CH3:23])[CH:19]=[C:18]2[C:8]=1[O:9][C:10]([C:11]([O:13][CH2:24][CH3:25])=[O:12])=[CH:14][C:15]2=[O:17]

Inputs

Step One
Name
Quantity
50 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
24.3 g
Type
reactant
Smiles
BrC1=C(O\C(\C(=O)O)=C/C(=O)O)C=CC(=C1)OC
Step Two
Name
Quantity
250 mL
Type
reactant
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After heating the mixture with a heat gun for 5-10 min a clear deep brown solution
Duration
7.5 (± 2.5) min
CUSTOM
Type
CUSTOM
Details
was obtained
ADDITION
Type
ADDITION
Details
This solution was slowly added
ADDITION
Type
ADDITION
Details
After the addition the reaction
TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 30 min
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
to cool
CUSTOM
Type
CUSTOM
Details
to form after 20 min
Duration
20 min
CUSTOM
Type
CUSTOM
Details
was put in the refrigerator overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The solid was filtered
WASH
Type
WASH
Details
washed with cold ethanol/water 9:1
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C(C=C2C(C=C(OC12)C(=O)OCC)=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 12.3 g
YIELD: PERCENTYIELD 50%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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